[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, and a methanol group attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from o-aminothiophenol and methoxy-substituted aldehydes under acidic conditions. The piperidine ring is then introduced through a cyclization reaction, followed by the addition of a methanol group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzothiazole carboxylic acid, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique chemical properties make it suitable for applications that require specific reactivity or stability.
Mechanism of Action
The mechanism of action of [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring may bind to specific sites on these targets, modulating their activity. The piperidine ring and methanol group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and 1-benzylpiperidine are structurally related due to the presence of the piperidine ring.
Uniqueness
What sets [1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol apart is the combination of the benzothiazole and piperidine rings with a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H18N2O2S/c1-18-11-4-5-13-12(7-11)15-14(19-13)16-6-2-3-10(8-16)9-17/h4-5,7,10,17H,2-3,6,8-9H2,1H3 |
InChI Key |
RCKLHEVCNWGOTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.